2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene Sulfonamide: The initial step involves the nitration of benzene sulfonamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The next step involves the alkylation of the nitrated benzene sulfonamide with 2-(piperidin-3-yl)ethyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: 2-Amino-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially those containing sulfonamide and piperidine moieties.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and sulfonamide groups in various biological systems.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is primarily determined by its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.
Sulfonamide Group: Sulfonamides are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-[2-(piperidin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with the piperidine ring attached at a different position.
2-Nitro-N-[2-(morpholin-3-yl)ethyl]benzene-1-sulfonamide: Contains a morpholine ring instead of a piperidine ring.
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of a nitro group, a piperidine ring, and a sulfonamide group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c17-16(18)12-5-1-2-6-13(12)21(19,20)15-9-7-11-4-3-8-14-10-11/h1-2,5-6,11,14-15H,3-4,7-10H2 |
InChI Key |
DOJVHBVUQRGAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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